3-(4-Methoxyphenyl)-4-methylaniline
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Overview
Description
4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 6 position, and an amine group at the 3 position on the biphenyl structure. The biphenyl core structure is composed of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid, while reduction of a nitro group would produce 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine .
Scientific Research Applications
4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but with a different substitution pattern.
4-Methoxybiphenyl: Lacks the methyl and amine groups, making it less versatile in certain reactions
Uniqueness
4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and amine groups allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-12(15)9-14(10)11-4-7-13(16-2)8-5-11/h3-9H,15H2,1-2H3 |
InChI Key |
QNDOXVOMQMFLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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